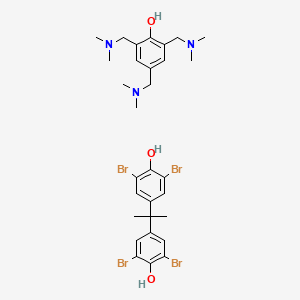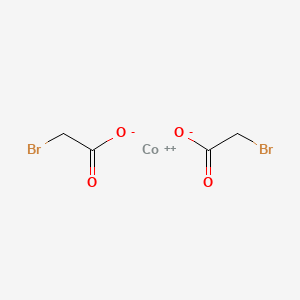
2,2'-(Oxybis(ethane-2,1-diyloxy))bispropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane is an organic compound with the molecular formula C10H22O3. It is known for its unique structure, which includes two propyl groups connected by an oxybis(ethane-2,1-diyloxy) linkage. This compound is used in various industrial and scientific applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane typically involves the reaction of diethylene glycol with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, including temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the propyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane exerts its effects involves its interaction with various molecular targets. The oxybis(ethane-2,1-diyloxy) linkage allows the compound to interact with enzymes and other proteins, potentially altering their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-: This compound has a similar structure but includes amine groups instead of propyl groups.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: This compound has butyl groups instead of propyl groups.
Uniqueness
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane is unique due to its specific oxybis(ethane-2,1-diyloxy) linkage, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
81349-58-8 |
|---|---|
Fórmula molecular |
C10H22O3 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-[2-(2-propan-2-yloxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C10H22O3/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
JHOOWURXQGAXHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


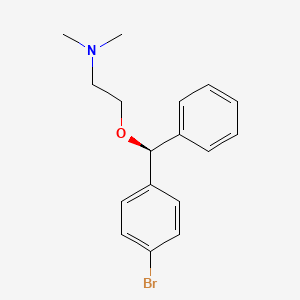

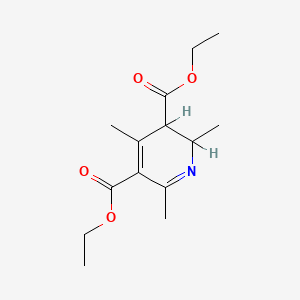

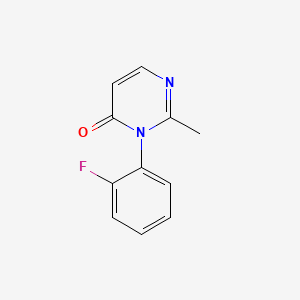



![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)


